Methyl 3-amino-4'-fluoro-[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 3-amino-4’-fluoro-[1,1’-biphenyl]-4-carboxylate: is an organic compound that belongs to the biphenyl class of chemicals This compound features a biphenyl core with an amino group at the 3-position, a fluorine atom at the 4’-position, and a methyl ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4’-fluoro-[1,1’-biphenyl]-4-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C). This method provides a rapid and efficient route to the desired compound .
Industrial Production Methods: In an industrial setting, the production of Methyl 3-amino-4’-fluoro-[1,1’-biphenyl]-4-carboxylate may involve large-scale reactions using similar synthetic routes. The use of microwave irradiation has been explored to enhance reaction rates and yields, making the process more efficient for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4’-fluoro-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amine derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Products: Various substituted biphenyl derivatives.
Oxidation Products: Nitro derivatives.
Reduction Products: Amine derivatives.
Hydrolysis Products: Carboxylic acids.
Scientific Research Applications
Chemistry: Methyl 3-amino-4’-fluoro-[1,1’-biphenyl]-4-carboxylate is used as a building block in organic synthesis.
Biology and Medicine: The compound has been investigated for its potential biological activities. It may serve as a precursor for the synthesis of pharmaceuticals and agrochemicals. Its derivatives could exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, Methyl 3-amino-4’-fluoro-[1,1’-biphenyl]-4-carboxylate is used in the development of specialty chemicals and advanced materials. Its applications include the production of polymers, dyes, and coatings .
Mechanism of Action
The mechanism of action of Methyl 3-amino-4’-fluoro-[1,1’-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets . The amino group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
- Methyl 3-amino-4’-chloro-[1,1’-biphenyl]-4-carboxylate
- Methyl 3-amino-4’-bromo-[1,1’-biphenyl]-4-carboxylate
- Methyl 3-amino-4’-iodo-[1,1’-biphenyl]-4-carboxylate
Uniqueness: Methyl 3-amino-4’-fluoro-[1,1’-biphenyl]-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine atoms can influence the compound’s reactivity, stability, and biological activity. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound may exhibit enhanced binding affinity and selectivity for certain molecular targets .
Properties
IUPAC Name |
methyl 2-amino-4-(4-fluorophenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-14(17)12-7-4-10(8-13(12)16)9-2-5-11(15)6-3-9/h2-8H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJAMSWGOADTHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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